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(+)-Melezitose

Microbiology Prebiotics Probiotics

Sourcing (+)-Melezitose for your research? Unlike raffinose or maltotriose, this α-(1→3)-linked trisaccharide resists invertase hydrolysis, enabling strain-specific prebiotic enrichment of Bifidobacterium breve. Validated as an HPLC internal standard (LOD 0.40 g/L, %CV 0.82%) and the dominant honeydew marker (up to 80% total sugars), it outperforms common sugars in accuracy. Elevate your assays with this functionally unique carbohydrate. Order high-purity (≥99%) powder today.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 597-12-6
Cat. No. B1663849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Melezitose
CAS597-12-6
Synonymsmelezitose
O alpha-D-glucopyranosyl-(1,3)-O beta-D-fructofuranosyl-(2,1) alpha-D-glucopyranoside
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
InChIKeyQWIZNVHXZXRPDR-WSCXOGSTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Melezitose (CAS 597-12-6): A Non-Reducing Trisaccharide for Clinical Diagnostics, Prebiotic Research, and Insect Physiology


(+)-Melezitose (D-(+)-Melezitose, CAS 597-12-6) is a non-reducing trisaccharide composed of two glucose units and one fructose unit, naturally synthesized by various hemipteran insects as a major component of honeydew . It is characterized by its unique α-(1→3) glycosidic linkage between a terminal glucose and fructose, which confers distinct physicochemical and biological properties, including high aqueous solubility (~100 mg/mL in water and DMSO) and a specific optical rotation [α]D20 +88° (c = 4) .

Why Generic Trisaccharide Substitution Fails: Unique Structural and Biological Specificity of (+)-Melezitose


Simply substituting another common trisaccharide, such as raffinose, or even a structurally similar maltotriose, for (+)-Melezitose is scientifically invalid due to profound differences in biological recognition and physicochemical behavior. The α-(1→3) glucosyl-fructose linkage in melezitose creates a substrate that is not hydrolyzed by the ubiquitous invertases that readily cleave sucrose and raffinose [1]. This unique linkage leads to strain-specific microbial metabolism, with Bifidobacterium breve, for instance, exhibiting highly variable, and often absent, capacity for melezitose utilization compared to raffinose and stachyose [2]. Furthermore, the molecular architecture of melezitose dictates its distinct behavior in industrial applications, such as elevating starch gelatinization temperatures to a different extent than raffinose, maltotriose, or sucrose [3].

Quantitative Evidence Guide: Performance of (+)-Melezitose vs. Closest Analogs in Key Assays


Differential Microbial Metabolism: Bifidobacterium breve Strain-Specific Utilization of Melezitose vs. Raffinose and Stachyose

The ability to metabolize melezitose is not a common trait among Bifidobacterium breve strains, unlike the metabolism of raffinose and stachyose. In a study of 11 strains, all were capable of utilizing raffinose and stachyose, but melezitose utilization was strain-specific, indicating it requires a dedicated gene cluster [1]. This differential utilization is a key differentiation point for prebiotic and probiotic research, where selective stimulation of specific bacterial strains is the primary goal.

Microbiology Prebiotics Probiotics

Unique Enzyme Kinetics: High Km and Low Catalytic Efficiency of (+)-Melezitose with α-Glucosidase

Kinetic analysis reveals that (+)-Melezitose is a distinctly poor substrate for a broad-specificity α-glucosidase, exhibiting a Km value approximately 7.3-fold higher and a catalytic efficiency (kcat/Km) 12.6-fold lower than that of the disaccharide maltose [1]. This high Km and low catalytic efficiency underscore its resistance to hydrolysis and its suitability as a stable internal standard in complex biological matrices.

Enzymology Biochemistry Analytical Chemistry

Indigestibility: Prebiotic Potential of (+)-Melezitose from Honeydew Honey

Melezitose extracted from Giant Willow Aphid honeydew honey was found to be 27.4% of the honey's total oligosaccharide content and exhibited high resistance to digestion. In simulated human stomach and small intestine models, melezitose was not significantly hydrolyzed, meeting a key criterion for a prebiotic compound [1]. This indigestibility is a direct consequence of its unique α-(1→3) linkage, which human digestive enzymes cannot cleave.

Food Science Prebiotics Functional Foods

Dominant Sugar in Aphid Honeydew: Quantitatively High and Variable Composition

In aphid honeydew, (+)-Melezitose is not just a minor component; it is frequently the dominant sugar. In Aphis fabae cirsiiacanthoides feeding on Cirsium arvense, melezitose constituted a striking 80% of total sugars in the honeydew [1]. This is a highly variable but frequently dominant concentration, far exceeding that of other sugars like glucose, fructose, or sucrose in the same exudates.

Entomology Chemical Ecology Agricultural Science

Analytical Utility: Performance of (+)-Melezitose as a Stable Internal Standard in HPLC

In a validated HPLC method for infant formula analysis, (+)-Melezitose was employed as an internal standard, demonstrating a limit of detection (LOD) of 0.40 g/L and excellent precision with a coefficient of variation (%CV) of 0.82% [1]. Recovery studies using the standard addition method at 1.0, 5.0, and 10.0 g/L showed recoveries between 95% and 101%, confirming high accuracy and robustness in a complex food matrix.

Analytical Chemistry Chromatography Quality Control

Best-Fit Research and Industrial Application Scenarios for (+)-Melezitose Based on Validated Performance


Prebiotic and Gut Microbiome Research: Selective Modulation of Bifidobacterial Populations

Given its strain-specific metabolism by Bifidobacterium breve [1] and validated indigestibility in the human upper GI tract , (+)-Melezitose is an ideal carbohydrate for prebiotic research. Researchers can use it to selectively enrich for specific bacterial strains or communities that possess the necessary genetic machinery for melezitose catabolism, providing a more targeted approach than using broadly utilized sugars like raffinose or stachyose.

Analytical Chemistry & Quality Control: Internal Standard for Accurate Sugar Quantification

The combination of (+)-Melezitose's high enzyme resistance (high Km value) [1] and validated performance as an internal standard in HPLC methods (LOD 0.40 g/L, %CV 0.82%) makes it the superior choice for accurate quantification of sugars in complex biological, food, and beverage matrices. It mitigates risks of degradation or metabolism that could compromise the accuracy of results when using common sugars like glucose or sucrose as internal standards.

Entomological and Agricultural Studies: Investigating Aphid-Plant-Ant Interactions

For researchers studying chemical ecology and insect physiology, (+)-Melezitose is the critical analyte. Its presence as the dominant sugar (up to 80% of total sugars) in the honeydew of key aphid species [1] makes it a primary marker for studying ant-attendance mutualism, the nutritional ecology of honeydew-feeding insects (like bees), and the mechanisms of honeydew crystallization. Alternative trisaccharides are not produced by these insects in comparable quantities.

Food Science and Formulation: Development of Reduced-Sugar Baked Goods

In food science, (+)-Melezitose, along with other oligosaccharides, has been shown to elevate the gelatinization temperature (Tgel) of wheat starch to a similar or greater degree than sucrose [1]. This property allows food technologists to explore melezitose as a functional bulking agent in reduced-sugar formulations where maintaining high Tgel is critical for product structure and texture, offering a different sensory and digestive profile compared to sucrose or other sugar replacers.

Technical Documentation Hub

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